4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole
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Overview
Description
4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole typically involves a diazotization reaction followed by coupling with a triazole derivative. The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 5-methyl-2-phenyl-2H-1,2,3-triazole under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the cleavage of the diazenyl group, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenolic compounds and quinones.
Reduction: Formation of 2,4-dimethylaniline and 5-methyl-2-phenyl-2H-1,2,3-triazole.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme kinetics and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal industries
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization between the trans and cis forms upon exposure to light, leading to changes in the compound’s electronic structure and reactivity. The compound can also form hydrogen bonds and π-π interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-[(2-iodophenyl)diazenyl]-2-naphthol
- 1-[(E)-[(4-iodophenyl)diazenyl]-2-naphthol
- 1-[(E)-[(4-bromophenyl)diazenyl]-2-naphthol
- 1-[(E)-[(4-nitrophenyl)diazenyl]-2-naphthol
- 1-[(E)-[(4-chlorophenyl)diazenyl]-2-naphthol
Uniqueness
4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole stands out due to its unique combination of a diazenyl group and a triazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
137589-20-9 |
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Molecular Formula |
C17H17N5 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-(5-methyl-2-phenyltriazol-4-yl)diazene |
InChI |
InChI=1S/C17H17N5/c1-12-9-10-16(13(2)11-12)18-19-17-14(3)20-22(21-17)15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChI Key |
RUXPDGVDYMARKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=NN(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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